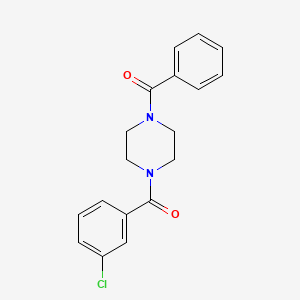

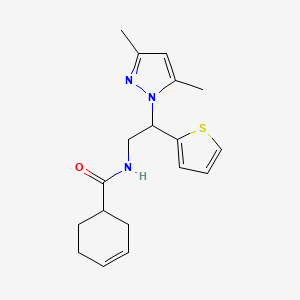

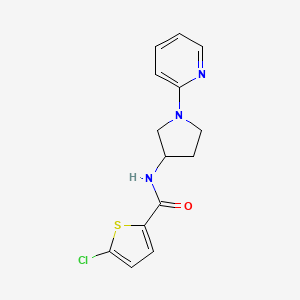

1-Benzoyl-4-(3-chlorobenzoyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoyl piperazines are a class of organic compounds that contain a piperazine ring substituted with one or more benzoyl groups . They are used in various fields including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of benzoyl piperazines generally consists of a piperazine ring with one or more benzoyl groups attached . The specific molecular structure of “1-Benzoyl-4-(3-chlorobenzoyl)piperazine” is not available in the sources I found.Chemical Reactions Analysis

Benzoyl piperazines can undergo various chemical reactions, but the specific reactions that “this compound” can undergo are not available in the sources I found .Scientific Research Applications

Metabolic Pathways and Pharmacological Actions

1-Benzoyl-4-(3-chlorobenzoyl)piperazine, as a derivative of arylpiperazine, is significant in understanding the metabolic pathways and pharmacological actions of various clinical drugs used for depression, psychosis, or anxiety. Arylpiperazine derivatives like nefazodone, trazodone, and others undergo extensive metabolism, including N-dealkylation to 1-aryl-piperazines, which have a variety of effects related to serotonin receptors. The metabolites distribute in tissues, including the brain, and undergo further biotransformation, indicating a complex pharmacokinetic behavior, which is crucial for understanding the actions and side effects of drugs containing the piperazine structure (Caccia, 2007).

Anti-mycobacterial Applications

Piperazine, a core structural component in this compound, has shown significant anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (MTB). Molecules containing piperazine have exhibited potential against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This highlights the importance of piperazine-based compounds in developing new anti-mycobacterial agents with high efficacy and low toxicity (Girase et al., 2020).

Therapeutic Uses and SAR of Piperazine Derivatives

Piperazine derivatives are key components in a wide range of therapeutic drugs with varying pharmacological activities such as antipsychotic, antidepressant, anticancer, and antiviral. The modification of substituents on the piperazine ring significantly impacts the pharmacokinetic and pharmacodynamic properties of these molecules. Understanding the structure-activity relationship (SAR) of piperazine-based compounds is crucial for designing drugs for various diseases (Rathi et al., 2016).

Biological Potentials of Piperazines

Piperazines and their derivatives exhibit a wide range of biological activities, making them present in compounds targeting various pharmacological effects such as antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, and anti-inflammatory activities. The modifications in the piperazine moiety can lead to high efficacy, better potency, and lesser toxicity, making it a focus for drug discovery and development (Verma & Kumar, 2017).

Drug Design and SAR of Piperazine Analogues

Piperazine and its analogues are important in medicinal chemistry due to their broad spectrum of pharmaceutical applications. New methods for the synthesis of piperazine and morpholine derivatives have been developed, revealing their potent pharmacophoric activities. This knowledge is crucial for drug design and understanding the SAR of piperazine-based compounds (Mohammed et al., 2015).

Properties

IUPAC Name |

[4-(3-chlorobenzoyl)piperazin-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c19-16-8-4-7-15(13-16)18(23)21-11-9-20(10-12-21)17(22)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYECWRYQMQKYLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2401978.png)

![(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2401979.png)

![Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2401982.png)

![N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide](/img/structure/B2401985.png)

![8-(4-fluorophenyl)-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2401996.png)

![N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide](/img/structure/B2401999.png)